molecular formula C14H14BrF2N3O B213609 N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Katalognummer B213609
Molekulargewicht: 358.18 g/mol
InChI-Schlüssel: RULWFVAEHJHAHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. BAY 43-9006 was initially developed as a Raf kinase inhibitor, but it has also been shown to inhibit other signaling pathways involved in cancer progression, such as VEGFR, PDGFR, and c-Kit.

Wirkmechanismus

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 inhibits the activity of several kinases involved in cancer progression, including Raf, VEGFR, PDGFR, and c-Kit. By inhibiting these kinases, N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 disrupts the signaling pathways that promote cancer growth and proliferation. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 also induces apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of downstream effectors of the Raf/MEK/ERK pathway, which is a key signaling pathway involved in cancer progression. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 also inhibits the activation of VEGFR and PDGFR, which are receptors involved in tumor angiogenesis. Additionally, N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 induces apoptosis in cancer cells by activating caspases, which are enzymes that promote cell death.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has several advantages for use in lab experiments. It has a high potency and selectivity for its target kinases, which makes it a valuable tool for studying the role of these kinases in cancer progression. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 is also available in both solid and liquid forms, which makes it easy to use in various experimental settings. However, N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has some limitations, including its potential toxicity and off-target effects. Therefore, it is important to use appropriate controls and dosages when using N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 in lab experiments.

Zukünftige Richtungen

There are several potential future directions for the study of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 and its therapeutic applications. One direction is to further investigate the mechanisms of action of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 and its effects on various signaling pathways involved in cancer progression. Another direction is to explore the potential use of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of new formulations of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 with improved pharmacokinetic properties may enhance its therapeutic efficacy and reduce its potential toxicity.

Synthesemethoden

The synthesis of N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 involves a multistep process that includes the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride, followed by the reaction with 3-(difluoromethyl)-5-methyl-1H-pyrazole-1-carboxylic acid. The resulting intermediate is then reacted with N,N-dimethylacetamide and acetic anhydride to yield the final product.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide 43-9006 has also been shown to inhibit tumor angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the tumor.

Eigenschaften

Produktname

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Molekularformel

C14H14BrF2N3O

Molekulargewicht

358.18 g/mol

IUPAC-Name

N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

InChI

InChI=1S/C14H14BrF2N3O/c1-8-5-10(15)3-4-11(8)18-13(21)7-20-9(2)6-12(19-20)14(16)17/h3-6,14H,7H2,1-2H3,(H,18,21)

InChI-Schlüssel

RULWFVAEHJHAHC-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Br)C)C(F)F

Kanonische SMILES

CC1=CC(=NN1CC(=O)NC2=C(C=C(C=C2)Br)C)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.